molecular formula C12H23Br B14588103 1-Bromo-1-hexylcyclohexane CAS No. 61539-85-3

1-Bromo-1-hexylcyclohexane

Katalognummer: B14588103
CAS-Nummer: 61539-85-3
Molekulargewicht: 247.21 g/mol
InChI-Schlüssel: USEPSUOFDKNCHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-1-hexylcyclohexane is an organic compound that belongs to the class of alkyl halides It consists of a cyclohexane ring substituted with a bromine atom and a hexyl group at the same carbon atom

Vorbereitungsmethoden

1-Bromo-1-hexylcyclohexane can be synthesized through several methods:

    Free Radical Bromination: This involves the bromination of 1-hexylcyclohexane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.

    Addition of Hydrogen Bromide: Another method involves the addition of hydrogen bromide (HBr) to 1-hexylcyclohexene. This reaction typically follows Markovnikov’s rule, where the bromine atom attaches to the more substituted carbon atom.

    Industrial Production: Industrially, the compound can be produced using large-scale bromination reactors where controlled conditions of temperature and pressure are maintained to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Bromo-1-hexylcyclohexane undergoes several types of chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2). Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN), leading to the formation of alcohols or nitriles, respectively.

    Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), it can undergo elimination reactions to form alkenes.

    Reduction Reactions: The compound can be reduced to 1-hexylcyclohexane using reducing agents like lithium aluminum hydride (LiAlH4).

Wissenschaftliche Forschungsanwendungen

1-Bromo-1-hexylcyclohexane has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of other functionalized compounds.

    Biology: In biological research, it can be used to study the effects of alkyl halides on biological systems, including their potential as antimicrobial agents.

    Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Wirkmechanismus

The mechanism of action of 1-Bromo-1-hexylcyclohexane involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. In biological systems, it may interact with cellular components, leading to potential antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-1-hexylcyclohexane can be compared with other similar compounds such as:

    1-Bromohexane: Similar in structure but lacks the cyclohexane ring, making it less sterically hindered and more reactive in certain reactions.

    Bromocyclohexane: Contains a bromine atom on a cyclohexane ring but lacks the hexyl group, resulting in different reactivity and applications.

    1-Bromo-2-hexylcyclohexane: A positional isomer with the bromine atom at a different position, leading to variations in chemical behavior.

Eigenschaften

CAS-Nummer

61539-85-3

Molekularformel

C12H23Br

Molekulargewicht

247.21 g/mol

IUPAC-Name

1-bromo-1-hexylcyclohexane

InChI

InChI=1S/C12H23Br/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h2-11H2,1H3

InChI-Schlüssel

USEPSUOFDKNCHV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1(CCCCC1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.